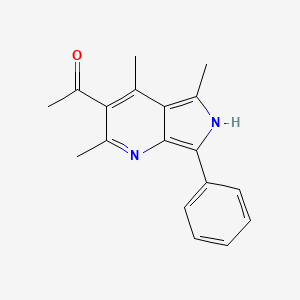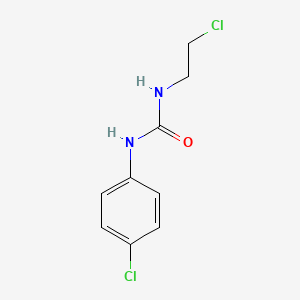
BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO-: is a chemical compound that belongs to the class of biurets. Biurets are organic compounds containing two urea molecules linked by a nitrogen atom. The presence of the p-chlorophenyl and dithio groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- typically involves the reaction of p-chlorophenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C. The product is then purified using recrystallization techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 0°C to 50°C.
Reduction: Lithium aluminum hydride; reaction temperature: -10°C to 25°C.
Substitution: Sodium hydroxide, potassium tert-butoxide; reaction temperature: 0°C to 50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted biurets with various nucleophiles.
Scientific Research Applications
Chemistry: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of complex molecules in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific enzymes and proteins, making it a valuable tool in biochemical assays .
Medicine: Research is ongoing to explore its efficacy and safety in therapeutic applications .
Industry: In the industrial sector, BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer industries .
Mechanism of Action
The mechanism of action of BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- involves its interaction with molecular targets such as enzymes and proteins. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in metabolic pathways, such as proteases and kinases.
Pathways: It affects pathways related to cell signaling, metabolism, and apoptosis.
Comparison with Similar Compounds
- BIURET, 1-(p-METHOXYPHENYL)-2,4-DITHIO-
- BIURET, 1-(p-BROMOPHENYL)-2,4-DITHIO-
- BIURET, 1-(p-FLUOROPHENYL)-2,4-DITHIO-
Comparison: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is unique due to the presence of the p-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., methoxy, bromo, fluoro), the p-chlorophenyl derivative exhibits distinct reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
80309-99-5 |
|---|---|
Molecular Formula |
C8H8ClN3S2 |
Molecular Weight |
245.8 g/mol |
IUPAC Name |
1-carbamothioyl-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C8H8ClN3S2/c9-5-1-3-6(4-2-5)11-8(14)12-7(10)13/h1-4H,(H4,10,11,12,13,14) |
InChI Key |
NFYDCZKCLREVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)



![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)


![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)



